molecular formula C8H8N2O2S B3178906 1H-Indole-2-sulfonamide CAS No. 85953-41-9

1H-Indole-2-sulfonamide

Cat. No.: B3178906
CAS No.: 85953-41-9
M. Wt: 196.23 g/mol
InChI Key: RYMYQAMZUWJAEO-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Sulfonamide Scaffolds in Chemical Biology and Medicinal Chemistry

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. bohrium.comijpsr.com It is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. eurekaselect.com This versatility stems from the indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions. mdpi.com The indole nucleus is a fundamental component of the essential amino acid tryptophan and is found in a vast array of natural products and synthetic drugs with diverse pharmacological activities. bohrium.comeurekaselect.com These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govresearchgate.net

Similarly, the sulfonamide group (-SO₂NH₂) is a critical functional group in drug design and development. researchgate.net Initially recognized for their revolutionary antibacterial effects as "sulfa drugs," sulfonamides have since demonstrated a broad range of biological activities. ajchem-b.comajchem-b.com They are known to inhibit various enzymes, such as carbonic anhydrases and proteases, making them valuable in the treatment of diseases like cancer, glaucoma, and viral infections. ajchem-b.comnih.gov The sulfonamide moiety often enhances the pharmacokinetic properties of a molecule, such as solubility and the ability to bind to target proteins. researchgate.net

The combination of the indole and sulfonamide scaffolds into a single molecular entity creates a powerful synergy. The resulting indole-sulfonamide derivatives often exhibit enhanced biological activity and novel mechanisms of action compared to their individual components. This has led to extensive research into this chemical space for the discovery of new drug candidates.

Overview of 1H-Indole-2-sulfonamide as a Foundational Core Structure

Within the broad class of indole-sulfonamides, This compound serves as a key foundational core structure. Its chemical structure consists of an indole ring with a sulfonamide group attached at the 2-position. nih.gov This specific arrangement of atoms provides a versatile template for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The synthesis of this compound and its derivatives can be achieved through various chemical routes, often involving the sulfonylation of an indole precursor. The reactivity of the indole ring and the sulfonamide group allows for the introduction of a wide variety of substituents at different positions, leading to the generation of large and diverse chemical libraries for biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈N₂O₂S
Molecular Weight196.23 g/mol
IUPAC NameThis compound
CAS Number85953-41-9
PubChem CID14256301
Data sourced from PubChem. nih.gov

Scope and Research Objectives within Indole-2-sulfonamide Chemistry

The primary research objective within the field of indole-2-sulfonamide chemistry is the design and synthesis of novel derivatives with potent and selective biological activities. Researchers are actively exploring the therapeutic potential of these compounds in a variety of disease areas. Key areas of investigation include:

Anticancer Activity: Many studies have focused on the development of indole-2-sulfonamide derivatives as potential anticancer agents. Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, and ongoing work aims to elucidate their mechanisms of action and identify specific molecular targets.

Enzyme Inhibition: The sulfonamide moiety is a well-known inhibitor of several enzyme classes. Consequently, a significant research effort is directed towards discovering indole-2-sulfonamide derivatives that can selectively inhibit enzymes implicated in disease, such as carbonic anhydrases, kinases, and proteases. researchgate.net

Antimicrobial Activity: Given the historical success of sulfonamides as antibacterial agents, there is continued interest in developing new indole-2-sulfonamide-based antimicrobials to combat the growing threat of antibiotic resistance. researchgate.net

Other Therapeutic Areas: The versatility of the indole-2-sulfonamide scaffold has also led to its exploration in other therapeutic areas, including the development of agents for neurodegenerative diseases, inflammatory conditions, and viral infections. nih.govacs.org

A crucial aspect of this research involves establishing detailed structure-activity relationships (SAR). By systematically modifying the structure of the this compound core and evaluating the biological activity of the resulting analogs, chemists can identify the key structural features required for optimal potency and selectivity. This iterative process of design, synthesis, and biological testing is essential for the development of new and effective drug candidates from the indole-2-sulfonamide chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMYQAMZUWJAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558089
Record name 1H-Indole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85953-41-9
Record name 1H-Indole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indole 2 Sulfonamide and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional approaches to the synthesis of 1H-indole-2-sulfonamides and their derivatives have long relied on robust and well-understood chemical transformations. These methods form the foundation of indole (B1671886) sulfonamide chemistry and are still widely employed.

Amidation Reactions Employing Sulfonyl Chlorides and Sulfonic Acids

The most fundamental and widely practiced method for constructing the sulfonamide bond is the reaction between an amine and a sulfonyl chloride. ekb.egijarsct.co.in This approach is a cornerstone of sulfonamide synthesis due to its reliability and the commercial availability of a wide array of sulfonyl chlorides. ekb.egcbijournal.com The reaction typically involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, with a base such as pyridine (B92270) or triethylamine (B128534) used to scavenge the hydrochloric acid byproduct. ekb.egcbijournal.com

An alternative involves the use of sulfonic acids. ekb.eg Since sulfonic acids themselves are less reactive, they are typically converted in situ into a more reactive intermediate. For instance, treatment of a sulfonic acid with reagents like trichloroacetonitrile (B146778) and triphenylphosphine (B44618) can generate the corresponding sulfonyl chloride, which then reacts with an amine in the same pot to furnish the desired sulfonamide. ekb.eg Microwave-assisted methods have also been developed to facilitate the conversion of sulfonic acids to sulfonyl chlorides, which are then reacted with amines to yield sulfonamides in high yields. ekb.eg

Table 1: Examples of Amidation Reactions for Sulfonamide Synthesis

Starting Materials Reagents and Conditions Product Type Yield Reference
Aniline (B41778), Benzene (B151609) sulfonyl chloride Pyridine, 0-25 °C Aryl sulfonamide 100% ekb.egcbijournal.com
p-Toluidine, Tosyl chloride Pyridine, 0-25 °C Aryl sulfonamide Quantitative cbijournal.com
p-Toluenesulfonic acid, Allylamine 2,4,6-trichloro- Current time information in Bangalore, IN.nih.govthieme-connect.com-triazine, TEA, Acetone, Microwave (80 °C) Allyl sulfonamide 95% ekb.eg
Amino acid, p-Toluenesulfonyl chloride Na2CO3, Water, 0 °C to RT Sulfonamide carboxylic acid High mdpi.com

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and powerful method for constructing the indole ring system. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org The versatility of this method allows for its adaptation to produce indole sulfonamides by using appropriately substituted starting materials.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Protonation is followed by a nih.govnih.gov-sigmatropic rearrangement to form a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) under acidic conditions yield the aromatic indole ring. wikipedia.org A wide range of Brønsted and Lewis acids can catalyze this transformation, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.org

To synthesize an indole-2-sulfonamide using this approach, one could start with a phenylhydrazine bearing a sulfonamide group or a precursor that can be readily converted to a sulfonamide. The choice of the carbonyl component determines the substitution pattern at the 2- and 3-positions of the resulting indole. An "interrupted" Fischer indolization strategy has also been developed, which allows for the synthesis of complex indoline (B122111) ring systems that can be precursors to functionalized indoles. nih.gov

Table 2: Catalysts and Conditions for Fischer Indole Synthesis

Catalyst Type Examples Reaction Conditions Application Reference
Brønsted Acids HCl, H₂SO₄, PPA, TsOH Acidic, heating General indole synthesis wikipedia.orgbrieflands.com
Lewis Acids ZnCl₂, AlCl₃, BF₃, TiCl₄ Acidic, various temperatures General indole synthesis wikipedia.orgbrieflands.com
Solid Acids Zeolite, Montmorillonite clay Heterogeneous catalysis Greener synthesis brieflands.com

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Sonogashira, Suzuki-Miyaura, Stille, Heck)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering convergent and highly flexible routes to complex molecules, including 1H-indole-2-sulfonamide derivatives. nih.gov These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance. nih.govnih.gov

One common strategy involves building the indole scaffold through a sequence of coupling and cyclization reactions. For example, a Sonogashira coupling between a 2-alkynylaniline and an aryl halide can be followed by a cyclization step to form the indole ring. organic-chemistry.org Alternatively, the Suzuki-Miyaura coupling of arylboronic acids with substituted anilines can set the stage for subsequent cyclization. nih.gov

Another powerful approach is the direct C-N cross-coupling to form the sulfonamide bond itself. nih.gov While the coupling of amines with aryl halides is well-established, the lower nucleophilicity of sulfonamides presents a greater challenge. thieme-connect.com Despite this, methods have been developed for the N-arylation of sulfonamides using aryl halides or boronic acids, often catalyzed by copper or palladium systems. ekb.egresearchgate.net A palladium-catalyzed process has been described for the chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chloride intermediates that can be trapped in situ with amines to form sulfonamides. nih.gov This method is particularly valuable as it allows for regioselective synthesis not accessible through traditional electrophilic aromatic substitution. nih.gov

A one-pot synthesis of sulfonamides has also been developed utilizing the palladium-catalyzed sulfination of aryl iodides with a sulfur dioxide surrogate (DABSO). organic-chemistry.org The resulting aryl ammonium (B1175870) sulfinates are then oxidatively coupled with amines to afford the final sulfonamide products. organic-chemistry.org

Table 3: Palladium-Catalyzed Syntheses for Sulfonamide Derivatives

Reaction Type Coupling Partners Catalyst System Key Feature Reference
Chlorosulfonylation/Amination Arylboronic acids, Phenyl chlorosulfate, Amine Pd-catalyst (e.g., with L5 ligand) Convergent, regioselective access to sulfonamides. nih.gov nih.gov
Sulfination/Oxidative Amination Aryl iodides, DABSO, Amine Pd-catalyst, NaOCl (bleach) One-pot synthesis from aryl iodides. organic-chemistry.org organic-chemistry.org
N-Arylation Aryl bromides, Hydrazones Pd-catalyst Buchwald modification of Fischer indole synthesis. wikipedia.org wikipedia.org
C-H Arylation Benzamides Pd(II)-catalyst Construction of biaryl sulfonamides. researchgate.net researchgate.net

Sulfonylation of Amines

The direct sulfonylation of an amino group is the most direct and classical method for forming a sulfonamide. ijarsct.co.incbijournal.com This transformation typically involves reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in This reaction can be applied to an existing indole core that has an amino group, or to an aniline precursor that will later be cyclized to form the indole ring.

A wide variety of bases can be employed, from organic bases like pyridine and triethylamine (TEA) to inorganic bases like sodium carbonate. ekb.egmdpi.com The choice of solvent and base can be optimized to achieve high yields. cbijournal.com For instance, quantitative yields have been reported for the reaction between aniline and benzenesulfonyl chloride using pyridine as the base. ekb.egcbijournal.com Solvent-free conditions using catalysts like zinc oxide nanoparticles have also been developed, offering a more environmentally friendly approach. ekb.eg

The main limitation of this method is its reliance on sulfonyl chlorides, which can be unstable and are often prepared using harsh methods. researchgate.net However, for readily available sulfonyl chlorides and stable amine substrates, this remains a highly efficient and straightforward route to sulfonamides. ekb.eg

Table 4: Conditions for the Sulfonylation of Amines

Amine Substrate Sulfonylating Agent Reagents and Conditions Yield Reference
Aryl primary amine Aryl sulfonyl chloride Pyridine, 0-25 °C up to 100% cbijournal.com
Primary amines Sulfonyl chloride ZnO-nanoparticle, solvent-free 95% ekb.eg
Aliphatic, aromatic, heterocyclic amines Sulfonic acid/trichloroacetonitrile Triphenylphosphine, DCM, Base N/A ekb.eg

Advanced and Emerging Synthetic Strategies

In response to the limitations of classical methods, chemists have developed advanced synthetic strategies for sulfonamide synthesis. These emerging techniques often feature the use of catalysis to achieve higher efficiency, milder reaction conditions, and broader substrate scope, aligning with the principles of green chemistry.

Catalytic Oxidative Sulfonylation Methods

Catalytic oxidative sulfonylation represents a modern and efficient strategy for constructing the S-N bond of sulfonamides. thieme-connect.com These methods circumvent the need for pre-synthesized, often unstable, sulfonyl chlorides by generating a reactive sulfur species in situ from more stable precursors under oxidative conditions. thieme-connect.com This approach is advantageous as it is often simpler, more environmentally friendly, and can tolerate a wider range of functional groups. thieme-connect.com

These reactions typically involve three components: a sulfur source (S reagent), a nitrogen source (N reagent), and an oxidant. thieme-connect.com Common sulfur sources include sulfinic acids and their salts, thiols, or disulfides. thieme-connect.com The nitrogen source is typically an aliphatic or aromatic amine. thieme-connect.com The oxidant, such as a hypervalent iodine compound or a copper salt, facilitates the oxidation of the sulfur reagent to an active species that then couples with the amine. thieme-connect.com

For example, a metal-free method utilizes an I₂O₅-mediated oxidative S-N coupling between aryl thiols and amines to produce a variety of sulfonamides in moderate to good yields. thieme-connect.com Another approach involves the direct regioselective C2 sulfonylation of indoles using sodium sulfinates mediated by molecular iodine, providing a direct route to 2-sulfonyl indoles. acs.org These catalytic methods represent a significant step forward, offering more direct and sustainable pathways to valuable sulfonamide compounds. thieme-connect.com

Table 5: Examples of Advanced Oxidative Sulfonylation

S-Reagent N-Reagent Oxidant/Catalyst Key Feature Reference
Aryl thiols Amines I₂O₅ Metal-free, mild conditions thieme-connect.com
Sodium sulfinates Indoles Molecular Iodine (I₂) Direct, regioselective C2 sulfonylation of indoles acs.org
Thiosulfonates Amines Cs₂CO₃ and N-bromosuccinimide or Cu-catalyst Stable and non-toxic sulfite (B76179) substitute thieme-connect.com

Sulfur Dioxide Insertion Strategies

The insertion of sulfur dioxide (SO₂) is an effective and increasingly popular strategy for synthesizing sulfonyl-containing compounds, including sulfonamides. researchgate.netthieme-connect.com This method avoids the use of sulfonyl chlorides and often proceeds under mild conditions with high functional group tolerance. thieme-connect.com Stable and easy-to-handle SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (B1197395) (K₂S₂O₅), are commonly used. thieme-connect.comdntb.gov.ua

These multi-component reactions typically involve an amine, an aryl or alkyl halide (or another suitable coupling partner), and the SO₂ surrogate, often facilitated by a metal catalyst. researchgate.netresearchgate.net For example, a palladium-catalyzed domino cyclization and direct aminosulfonylation between aryl iodides and amines using an SO₂ surrogate can produce oxindole-based sulfonamides in moderate to good yields. researchgate.net Another approach involves a three-component reaction of aryldiazonium tetrafluoroborates, DABSO, and an amine, where a tertiary amine radical cation facilitates the reaction. researchgate.net These methods provide a robust platform for creating a diverse range of sulfonamide structures. researchgate.net

Table 1: Examples of SO₂ Surrogates in Sulfonamide Synthesis

SO₂ Surrogate Description Reference
DABSO A stable, air-resistant solid that safely introduces sulfonyl groups. thieme-connect.com thieme-connect.com
K₂S₂O₅ / Na₂S₂O₅ Used as starting materials to introduce sulfonyl groups into small molecules. thieme-connect.comdntb.gov.ua thieme-connect.comdntb.gov.ua

Metal-Catalyzed C-H Sulfonamidation

Direct C-H sulfonamidation has emerged as a powerful tool for synthesizing aryl sulfonamides, offering high atom economy by avoiding the need for pre-functionalized starting materials. semanticscholar.org Transition-metal catalysis is central to this approach, with various metals enabling the denitrogenative coupling of (hetero)arenes with sulfonyl azides. semanticscholar.orgdntb.gov.ua

Several metal catalysts have been successfully employed for the C-H sulfonamidation of indoles, often with high regioselectivity.

Rhodium (Rh): Rhodium catalysts have been used for the site-selective sulfonamidation of indoles with sulfonyl azides. semanticscholar.org

Palladium (Pd): Palladium-catalyzed C-H sulfonamidation of indoles has been reported, demonstrating the versatility of this metal in C-H functionalization. semanticscholar.orgrsc.org

Cobalt (Co): Low-cost and earth-abundant cobalt catalysts can promote the C2-selective sulfonamidation of indoles that have a pyrimidine (B1678525) directing group. semanticscholar.org

Copper (Cu): Copper catalysts are advantageous due to their low cost and toxicity. beilstein-journals.org They have been used for the C-H amidation of indoles with various nitrogen sources, including sulfonamides. beilstein-journals.org

Iridium (Ir): Iridium(III) catalysts have been shown to achieve regioselective C7-sulfonamidation of indoles. acs.org

The choice of catalyst and directing group is crucial for controlling the position of sulfonamidation on the indole ring (e.g., C2, C3, or C7). semanticscholar.orgrsc.orgacs.org

Table 2: Metal Catalysts for C-H Sulfonamidation of Indoles

Metal Catalyst System Position Selectivity Key Features Reference(s)
Cp*Co(CO)I₂/AgSbF₆/KOAc C2 Requires a pyrimidine directing group. semanticscholar.org
Rhodium complexes Site-selective Effective for coupling with sulfonyl azides. semanticscholar.org
Iridium(III) complexes C7 Achieves regioselective sulfonamidation. acs.org
Palladium complexes C2/C3 Depends on inherent reactivity and directing groups. semanticscholar.orgrsc.org

Reductive Cross-Coupling of Nitroarenes for Sulfonamide Formation

An alternative strategy for forming the crucial S-N bond in sulfonamides is the reductive cross-coupling of nitroarenes with sulfinates. nih.govacs.org This method is particularly valuable as it utilizes stable, readily available, and often inexpensive nitroarenes as the nitrogen source, coupling them with aryl sulfinate salts under reducing conditions. nih.govacs.org

The reaction typically employs reducing agents like sodium bisulfite (NaHSO₃) or a combination of tin(II) chloride and sodium bisulfite. acs.orgacs.org Mechanistic studies suggest the reaction proceeds through the initial reduction of the nitroarene to a nitrosoarene intermediate. nih.govacs.org This electrophilic intermediate is then intercepted by the sulfinate nucleophile to form an N-sulfonyl hydroxylamine, which is further reduced to the final sulfonamide product. nih.govacs.org This methodology has been successfully applied to a range of nitro-heteroarenes and demonstrates good functional group tolerance, providing a useful alternative to traditional sulfonamide synthesis. nih.govacs.orgrsc.org Iron-catalyzed versions of this transformation have also been developed. acs.org

Green Chemistry Approaches in Sulfonamide Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for sulfonamide synthesis. These approaches focus on reducing waste, avoiding hazardous reagents, and using milder reaction conditions. thieme-connect.comrsc.org

Key green strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents (DES) or water is a significant advancement. thieme-connect.comrsc.org For instance, a copper-catalyzed reaction using Na₂S₂O₅ and nitro compounds has been performed in a DES. thieme-connect.com

Electrochemical Synthesis: Electro-organic synthesis offers a catalyst- and oxidant-free method. One innovative approach uses the cathodic reduction of a nitro compound to generate an amine in-situ, which then reacts with a sulfinic acid produced anodically, forming the sulfonamide in a one-pot process. dntb.gov.ua

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions. tandfonline.com It is considered an environment-friendly and efficient methodology for synthesizing organic compounds, including indole derivatives. tandfonline.com

One-Pot Reactions: Designing syntheses where multiple steps are performed in a single reaction vessel (one-pot) minimizes waste and improves efficiency. ijarsct.co.in

These methods provide more sustainable pathways for the synthesis of sulfonamides and their derivatives. rsc.orgijarsct.co.in

Enantioselective Synthesis of this compound Analogs

The development of methods for the enantioselective synthesis of chiral indole derivatives is of great importance in medicinal chemistry. researchgate.net For sulfonamide-indole derivatives, enantioselectivity can be achieved through strategies such as cascade reactions catalyzed by chiral molecules. researchgate.net

One reported route involves a two-step enantioselective synthesis that proceeds via a cascade cyclization reaction. researchgate.net Another approach uses chiral squaramide catalysts to facilitate cascade sulfa-Michael addition reactions. researchgate.net While the direct enantioselective synthesis of this compound itself is not extensively detailed, the principles are established in the broader context of indole chemistry. Catalytic indolization strategies, such as the cyclization of 2-alkynylanilines, can be rendered enantioselective to construct chiral indole backbones which could then be further functionalized. researchgate.net For example, a copper-catalyzed reaction of gem-dibromovinylanilides with sulfonamides can generate functionalized indoles, a process that could potentially be adapted for enantioselectivity with chiral ligands. researchgate.net

Synthesis of Specific this compound Derivative Classes

Indole-2-Carboxamide Derivatives

A particularly important class of derivatives combines the sulfonamide moiety with a carboxamide group at the indole-2-position. These N-arylsulfonyl-indole-2-carboxamide derivatives have attracted significant interest for their biological activities. acs.orgnih.gov

The synthesis of these compounds generally begins with a suitable indole-2-carboxylic acid or its ester equivalent. nih.govresearchgate.net A common synthetic route involves the following key steps:

Amide Coupling: The indole-2-carboxylic acid is coupled with an appropriate amine using standard peptide coupling reagents (e.g., EDCI, HOBt) to form the indole-2-carboxamide core. nih.govresearchgate.net

Sulfonylation: The synthesis of the required arylsulfonamide portion often involves reacting an aniline derivative with a sulfonyl chloride to create the N-arylsulfonamide fragment, which is then incorporated into the final molecule. acs.orgacs.org

Alternatively, some syntheses start with 1H-indole-2-carboxylic acid, which is then used to create various sulfonamide-based indole derivatives. researchgate.netdoaj.org These multi-step syntheses allow for the systematic exploration of structure-activity relationships by varying the substituents on both the indole core and the arylsulfonyl group. acs.orgacs.org

Table 3: General Synthetic Scheme for Indole-2-Carboxamide Sulfonamide Derivatives

Starting Material Key Reaction Intermediate/Product Reference(s)
Indole-2-carboxylic acid Amide coupling with an amine Indole-2-carboxamide nih.govresearchgate.net
4-Cyano-aniline Sulfonylation with sulfonyl chloride N-(4-cyanophenyl)sulfonamide acs.org

Indole-3-Sulfonamide Derivatives

The synthesis of indole-3-sulfonamide derivatives is a significant area of research due to their wide range of biological activities. A common and straightforward method for preparing 1H-indole-3-sulfonamide involves the reaction of indole with sulfonyl chlorides in the presence of a base like pyridine or triethylamine. This reaction generally proceeds under mild conditions to afford the desired sulfonamide derivative.

More complex derivatives have been developed through multi-step synthetic routes. For instance, a series of novel urea (B33335) derivatives of indole containing a sulfonamide at the 3-position of the indole ring were synthesized using a "tail approach". nih.gov This method involves creating hybrid molecules that combine the structural features of both urea and indole-3-sulfonamide. nih.gov

Another synthetic strategy involves the preparation of indole-based-sulfonamide derivatives starting from 5-fluoro-1H-indole-3-carbohydrazide. researchgate.net In this method, the carbohydrazide (B1668358) is treated with various aryl-sulfonyl chlorides in the presence of pyridine to yield a series of N-arylsulfonyl-5-fluoro-1H-indole-3-carbohydrazides. researchgate.net

Furthermore, hybrid molecules incorporating quinoline (B57606) or pyridine moieties with indole-3-sulfonamide have been synthesized. nih.gov These syntheses demonstrate the versatility of the indole-3-sulfonamide scaffold in creating structurally diverse compounds. A library of 29 quinoline/pyridine indole-3-sulfonamide derivatives was generated to explore their biological activities. nih.gov One of the most active compounds from this series, a quinoline-indole-3-sulfonamide conjugate, exhibited significant inhibitory activity against human carbonic anhydrase IX (hCA IX) with a Ki value of 1.47 µM. nih.gov

A different approach reported the synthesis of 3-Phenyl-5-sulfonamide-1H-indole-2-carbohydrazide starting from sulfanilamide (B372717) via a diazotization reaction. researchgate.net This highlights the use of readily available starting materials to construct more complex indole sulfonamide systems.

Table 1: Examples of Synthesized Indole-3-Sulfonamide Derivatives and their Biological Investigation

Compound ClassStarting MaterialsKey ReagentsBiological Target/Activity StudiedRef
1H-Indole-3-sulfonamideIndole, Sulfonyl chloridePyridine or TriethylamineGeneral
Indole-3-sulfonamide urea derivativesIndole, Chlorosulfonyl isocyanate, AminesTail approachCarbonic Anhydrase (CA) Inhibition nih.gov
N-Aryl-sulfonyl-indole-3-carbohydrazides5-fluoro-1H-indole-3-carbohydrazide, Aryl-sulfonyl chloridesPyridineAntibacterial activity researchgate.net
Quinoline/pyridine indole-3-sulfonamide hybridsIndole-3-sulfonamide, Quinolines/Pyridines-Carbonic Anhydrase (CA) Inhibition nih.gov

Isatin-Based Sulfonamide Derivatives

Isatin (B1672199), or 1H-indole-2,3-dione, serves as a versatile precursor for the synthesis of a variety of sulfonamide derivatives. A general approach involves the chemical combination of isatin derivatives with sulfonamides. researchgate.net

A common synthetic route to isatin-5-sulfonamides begins with the reaction of isatin with chlorosulfonic acid. nih.gov This step introduces a chlorosulfonyl group at the C5 position of the isatin ring, yielding 5-chlorosulfonylisatin. acs.org This intermediate can then be reacted with various amines, such as piperidine, morpholine (B109124), thiomorpholine, azetidine, or pyrrolidine (B122466), to form the corresponding 5-sulfonamide derivatives. nih.govacs.org

Further modifications can be made at the isatin nitrogen (N1 position). For example, the nitrogen can be alkylated by treating the isatin sulfonamide with a base like sodium hydride, followed by the addition of an alkyl halide (e.g., propargyl bromide or 2-chloro-N-arylacetamides). nih.govacs.org This two-step process, chlorosulfonation followed by amination and subsequent N-alkylation, allows for the creation of a diverse library of isatin-based sulfonamides. nih.gov

A Chinese patent describes the synthesis of novel isatin-5-sulfonamide derivatives designed as potential inhibitors of the SARS coronavirus main protease. google.com The synthesis involves reacting an N-substituted isatin-5-sulfonyl chloride with a nitrogen-containing heterocyclic compound. google.com For example, the reaction of 1-(cyclopropylmethyl)-isatin-5-sulfonyl chloride with morpholine yielded 1-(cyclopropylmethyl)-5-(morpholinosulfonyl)indoline-2,3-dione. google.com

Some synthetic strategies aim to create more complex molecules, such as isatin Michael acceptors (IMAs). These compounds are prepared by condensing N-alkylated isatin-5-sulfonamide analogues with malononitrile (B47326) in methanol. acs.org These derivatives have been investigated as potential enzyme inhibitors. acs.org

Table 2: Synthetic Strategies for Isatin-Based Sulfonamide Derivatives

Product TypeKey IntermediateKey Reaction StepsExample ReagentsRef
Isatin-5-sulfonamides5-ChlorosulfonylisatinChlorosulfonation of isatin, followed by aminationChlorosulfonic acid, Pyrrolidine, Morpholine nih.govacs.org
N-Alkylated isatin-5-sulfonamidesIsatin-5-sulfonamideN-alkylation using a base and alkyl halideSodium hydride, Propargyl bromide, 2-chloro-N-arylacetamides nih.gov
Isatin Michael Acceptors (IMAs)N-Alkylated isatin-5-sulfonamideCondensation with a Michael acceptorMalononitrile, Methanol acs.org
Novel Isatin-5-sulfonamidesN-substituted isatin-5-sulfonyl chlorideReaction with nitrogen-containing heterocyclesMorpholine google.com

Bisindole and Trisindole Sulfonamide Hybrids

The synthesis of bisindole and trisindole sulfonamide hybrids involves constructing molecules with multiple indole rings linked together, with at least one bearing a sulfonamide group. These complex structures are often built upon simpler monoindole sulfonamide precursors.

A prevalent method for synthesizing these hybrids involves the alkylation of monoindole sulfonamides. nih.govacs.org In this approach, monoindoles, prepared by treating tryptamine (B22526) with various benzenesulfonyl chlorides, are used as the starting material. nih.govacs.org These monoindole sulfonamides are then reacted with either benzaldehyde (B42025) derivatives to yield bisindoles or with isatin to produce trisindoles. nih.govacs.org These reactions are typically catalyzed by an acid, such as 12-tungstosilicic acid (H₄O₄₀SiW₁₂·aq), in a solvent like acetonitrile. nih.govacs.org

This synthetic strategy allows for considerable structural diversity. By varying the substituents on the benzenesulfonyl chloride, the benzaldehyde, and the core indole, a wide array of bis- and trisindole sulfonamides can be generated. For example, a series of bisindole sulfonamides were synthesized and evaluated for their cytotoxic activity. mdpi.com Among them, a chloro-substituted bisindole and a trisindole derivative showed potent activity against the HepG2 cancer cell line. mdpi.com

Another study detailed the synthesis of three sets of indole-sulfonamide derivatives: monoindoles, bisindoles, and trisindoles. nih.gov The investigation focused on their anticancer and antimalarial properties, highlighting the importance of the bis- and trisindole structures for biological activity. While the monoindole precursors were inactive, most of the bisindole and trisindole derivatives exhibited antimalarial activity against P. falciparum. nih.govacs.org

Table 3: Synthesis of Bisindole and Trisindole Sulfonamide Hybrids

Hybrid TypePrecursorsKey Reagents/CatalystsResulting StructureRef
Bisindole SulfonamideMonoindole sulfonamide, Benzaldehyde derivative12-Tungstosilicic acid (H₄O₄₀SiW₁₂·aq)Two indole rings linked by a methane (B114726) bridge derived from benzaldehyde nih.govacs.org
Trisindole SulfonamideMonoindole sulfonamide, Isatin12-Tungstosilicic acid (H₄O₄₀SiW₁₂·aq)Three indole rings, with two linked to the C3 position of the central isatin-derived indole nih.govacs.org
3,3-bis(1H-indol-3-yl)indolin-2-onesIsatin, Indolep-Toluenesulfonic acid (p-TSA) or Molecular iodine (I₂)Trisindole core (not explicitly sulfonated in this method but demonstrates the core synthesis) mdpi.com

Molecular Structure and Spectroscopic Characterization

X-ray Crystallography of 1H-Indole-2-sulfonamide Analogs

The conformation of indole (B1671886) sulfonamide derivatives is largely defined by the rotational freedom around the S-N bond. In the crystal structure of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, an analog of this compound, two independent molecules were observed in the asymmetric unit, primarily differing in the rotation about this S-N bond. mdpi.com The dihedral angles between the indole ring system and the benzene (B151609) ring of the sulfonyl group were found to be 79.08(6)° and 72.83(5)° for the two molecules, respectively, indicating a "V-shape" conformation. mdpi.com This highlights the conformational flexibility inherent in this scaffold.

In another study on 3-ethenyl-1-(4-methylphenylsulfonyl)-1H-indole, the two independent molecules in the asymmetric unit also displayed similar L-shaped conformations with dihedral angles between the indole and benzene rings of 82.98(12)° and 84.46(13)°. researchgate.net The relatively low energy barrier for rotation around the S-N bond, calculated to be in the range of 2.5–5.5 kcal/mol for related 1-(arylsulfonyl)indole molecules, suggests that different conformations can be readily adopted, influenced by the surrounding crystal packing environment. mdpi.comresearchgate.net

Table 1: Selected Dihedral and Torsion Angles in this compound Analogs
CompoundDihedral Angle (Indole-Benzene)Torsion Angle (e.g., C-S-N-C)Reference
1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde (Molecule 1)79.08(6)°109.18(17)° (C10-S1-N1-C8) mdpi.com
1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde (Molecule 2)72.83(5)°-116.34(18)° (C26-S2-N2-C24) mdpi.com
3-ethenyl-1-(4-methylphenylsulfonyl)-1H-indole (Molecule 1)82.98(12)°Not specified researchgate.net
3-ethenyl-1-(4-methylphenylsulfonyl)-1H-indole (Molecule 2)84.46(13)°Not specified researchgate.net

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the crystal structure of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the packing is predominantly driven by π-π stacking interactions between the tolyl ring of one molecule and the six-membered ring of the indole system of an adjacent molecule. mdpi.com These interactions lead to the formation of two-molecule aggregates.

These aggregates are further connected into supramolecular chains along the c-axis via C-H···O hydrogen bonds. mdpi.com Specifically, the sulfoxide (B87167) oxygen atoms act as hydrogen bond acceptors. mdpi.com The interplay of these interactions, along with weaker C-H···π interactions, results in the formation of supramolecular layers. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties.

A study on 5-methoxy-1H-indole-2-carboxylic acid revealed the existence of at least two polymorphs. mdpi.com Polymorph 1 crystallizes in the C2/c space group and forms ribbons of molecules connected by O-H···O and N-H···O hydrogen bonds, but without the formation of cyclic dimers. mdpi.com In contrast, the newly discovered polymorph 2 crystallizes in the P21/c space group and is characterized by the presence of cyclic dimers formed through O-H···O hydrogen bonds. mdpi.com

The key difference in the hydrogen bonding patterns of these two polymorphs lies in the acceptor atom for the indole N-H hydrogen bond. In polymorph 2, the methoxy (B1213986) oxygen acts as the acceptor, while in polymorph 1, it is a carboxylic oxygen atom. mdpi.com These findings highlight how subtle changes in intermolecular interactions can lead to different crystal packing arrangements and, consequently, different polymorphic forms. The study of polymorphism in related indole scaffolds is crucial for understanding the potential crystalline forms of this compound.

Table 2: Crystallographic Data for Polymorphs of 5-methoxy-1H-indole-2-carboxylic acid
ParameterPolymorph 1Polymorph 2Reference
Crystal SystemMonoclinicMonoclinic mdpi.com
Space GroupC2/cP21/c mdpi.com
a (Å)13.079(3)4.0305(2) mdpi.com
b (Å)7.696(2)13.0346(6) mdpi.com
c (Å)35.18517.2042(9) mdpi.com
β (°)91.06(3)91.871(5) mdpi.com
Key H-bonding MotifRibbons via O-H···O and N-H···OCyclic dimers via O-H···O and N-H···O mdpi.com

Application of Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR, LCMS)

While X-ray crystallography provides definitive solid-state structures, spectroscopic techniques are indispensable for confirming the identity and purity of a compound, as well as for providing structural information in solution. semanticscholar.orgresearchgate.net

Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. researchgate.net In the case of this compound, characteristic IR absorption bands would be expected for the N-H stretch of the indole ring, the N-H stretches of the sulfonamide group, and the symmetric and asymmetric S=O stretches of the sulfonamide. For example, the S=O stretches typically appear in the region of 1150–1300 cm⁻¹. The presence and position of these bands provide strong evidence for the presence of the indole and sulfonamide moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. semanticscholar.org LC-MS is crucial for assessing the purity of this compound and for determining its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, further confirming its identity. nptel.ac.in

Table 3: Spectroscopic Data for Characterization of Indole Sulfonamide Scaffolds
Spectroscopic TechniqueInformation ObtainedTypical Regions/Values for Indole SulfonamidesReference
¹H NMRChemical environment of protons, connectivityAromatic protons on indole and aryl rings, NH protons semanticscholar.org
¹³C NMRCarbon framework of the moleculeAromatic carbons, carbons adjacent to heteroatoms semanticscholar.org
IR SpectroscopyPresence of functional groups~3400 cm⁻¹ (indole N-H), ~3300-3200 cm⁻¹ (sulfonamide N-H), ~1300-1150 cm⁻¹ (S=O)
LC-MSPurity, molecular weight, elemental compositionRetention time, m/z ratio corresponding to the molecular ion semanticscholar.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties and three-dimensional structure of indole (B1671886) sulfonamide derivatives. These studies are crucial for understanding molecular stability, reactivity, and spectroscopic properties.

DFT methods, often employing functionals like B3LYP or ωB97X-D with basis sets such as 6-311G+(d,p) or 6-31++G(d,p), are used to optimize the molecular geometry and predict electronic parameters. nih.govmdpi.commdpi.com Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap often correlates with higher reactivity. researchgate.netacs.org

For instance, studies on sulfonamide Schiff bases have shown that the HOMO and LUMO orbitals are fundamental to the molecule's reactivity and are responsible for electron-donating and electron-accepting capabilities, respectively. researchgate.net The distribution of these frontier orbitals can indicate the most likely sites for electrophilic and nucleophilic attacks. Furthermore, DFT calculations have been used to compare the stability of different conformational isomers, such as the E- and Z-forms of Schiff base sulfonamides, confirming that the E-forms are generally more stable. mdpi.com These computational insights align well with experimental findings from NMR spectroscopy. mdpi.com

Table 1: Selected Quantum Chemical Parameters for Sulfonamide Derivatives from DFT Studies

Compound Type Functional/Basis Set Calculated Property Finding Citation
Sulfonamide Schiff Base B3LYP/6-311G+(d,p) Molecular Geometry Optimized structure confirmed by comparing simulated IR, UV-Vis, and NMR spectra with experimental data. nih.gov
Schiff Base Sulfonamides B3LYP/6-31+G (d,p) Conformational Stability E-forms were calculated to be more stable than Z-forms. mdpi.com
General Sulfonamides WP04/6-311++G(d,p) Frontier Molecular Orbitals HOMO-LUMO energy gap helps determine kinetic stability and biological activity. researchgate.net
5-Methoxy-1H-indole-2-carboxylic Acid ωB97X-D/6-31++G(d,p) Dimer/Trimer Structures Calculated structures and interactions showed good agreement with experimental X-ray diffraction data. mdpi.com

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is extensively applied to 1H-indole-2-sulfonamide derivatives to understand their mechanism of action and to rationalize their inhibitory activities against various enzymes.

Studies have successfully docked indole-based sulfonamides into the active sites of several key protein targets. For example, indole-based diaza-sulfonamides have been evaluated as inhibitors of Janus kinase 3 (JAK-3), a protein implicated in oral cancer. nih.govresearchgate.net Docking simulations revealed that these compounds fit well within the JAK-3 binding site, with binding affinities ranging from -8.8 to -9.7 kcal/mol. nih.gov Similarly, sulfonamide-based indoles have been docked into the active site of aromatase, a target for breast cancer therapy. researchgate.net These studies showed that potent analogs could mimic the hydrogen bond interactions of the natural substrate with key residues like MET374 and ASP309, suggesting a competitive mode of inhibition. researchgate.net

Other research has focused on indole sulfonamides as α-glucosidase inhibitors for diabetes, with docking studies confirming the structure-activity relationship of potent analogs. nih.gov In the context of Pim kinase inhibitors for cancer treatment, docking revealed that active indole compounds form strong van der Waals interactions with residues such as Ile185 and Leu44, and hydrogen bonds with Asp128 and Arg122. tandfonline.com

Table 2: Molecular Docking Results for Indole Sulfonamide Derivatives with Various Protein Targets

Target Protein PDB ID Ligand Type Binding Affinity (kcal/mol) Key Interacting Residues Citation
JAK-3 1YVJ Indole based diaza-sulfonamides -8.8 to -9.7 Not specified nih.govresearchgate.net
Pim-1 Kinase - 3,5-disubstituted indoles ~-80 (Total Binding Free Energy) Ile185, Leu44, Leu120, Asp128, Arg122, Phe49 tandfonline.com
Aromatase - Sulfonamide-based indoles Not specified MET374, ASP309 researchgate.net
α-Glucosidase - Indole bearing sulfonamides Not specified Not specified nih.gov
Acetylcholinesterase (AChE) - 3-substitue 2-methyl indoles -9.3 to -6.0 Not specified bohrium.com
FGFR2 Kinase 4J98 Azo-based sulfonamides -6.24 (for compound 8h) PHE 492, LYS 517, ASN 571 chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies are crucial for identifying the key physicochemical properties and structural features that govern their therapeutic effects. researchgate.net

Various QSAR models have been developed for indole sulfonamides targeting different diseases. For example, a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was used to analyze indole derivatives as monoamine oxidase (MAO) inhibitors. acs.org The resulting models for MAO-A and MAO-B inhibition had predictive r² values of 0.743 and 0.603, respectively, indicating good predictive power. acs.org The study found that steric fields near the C2 position of the indole nucleus were favorable for increasing inhibitory activity. acs.org

In another study on indole-based Pim kinase inhibitors, a QSAR model was constructed that successfully described the inhibition mechanism using molecular descriptors like nN (number of nitrogen atoms), RDF20v, and E1v. tandfonline.com For indole-sulfonamide derivatives with anticancer and antimalarial activities, QSAR modeling revealed that properties such as mass, charge, polarizability, and electronegativity are key determinants of their biological function. acs.org These models can then be used to predict the activity of newly designed compounds, guiding further synthesis and development. acs.org

Table 3: Summary of QSAR Studies on Indole Sulfonamide Derivatives

Activity QSAR Model Key Statistical Parameter(s) Important Descriptors Citation
MAO-A/B Inhibition CoMFA (3D-QSAR) Cross-validated r² = 0.743 (MAO-A), 0.603 (MAO-B) Steric and electrostatic fields acs.org
Pim Kinase Inhibition Machine Learning (2D-QSAR) r² > 0.80, Q²LOO > 0.80 nN, RDF20v, E1v tandfonline.com
Aromatase Inhibition - - Electronegativity descriptor (MATS6e) researchgate.net
Anticancer/Antimalarial MLR (2D-QSAR) R (training set) = 0.6186–0.9488 Mass, charge, polarizability, van der Waals volume, electronegativity acs.org
Carbonic Anhydrase Inhibition 2D-QSAR - Descriptors controlling activity against hCA IX and XII tandfonline.com

Chemoinformatic Approaches in Sulfonamide Scaffold Analysis

Chemoinformatics provides the tools to analyze large datasets of chemical structures and is essential for understanding the properties of broad structural classes like the sulfonamide scaffold. The sulfonamide group is recognized as a valuable pharmacophore in drug discovery due to its favorable properties and presence in a wide range of approved drugs. chemmethod.commdpi.com

Chemoinformatic analyses often involve scaffold-based methods. The Bemis-Murcko (BM) scaffold, which represents the core ring structures of a molecule, has been a standard for scaffold analysis. rsc.org More recently, analog series-based (ASB) scaffolds have been introduced to better capture synthetic relationships within a series of compounds. rsc.org For example, if a sulfonamide group is a key feature in a series of potent analogs, it would be included in the ASB scaffold, highlighting its importance for activity. rsc.org

Large-scale chemoinformatic analysis of compound libraries, such as natural product databases versus synthetic molecule databases, reveals trends in structural features. Synthetic scaffolds, for instance, show a higher prevalence of phenyl rings and sulfonamide linkers compared to natural product scaffolds. scispace.com Such analyses help medicinal chemists understand the chemical space occupied by different compound classes and can inspire the design of novel molecules. scispace.comacs.org Furthermore, chemoinformatic tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize drug candidates with favorable pharmacokinetic profiles early in the discovery process. bohrium.com

Structure Activity Relationship Sar and Structural Optimization

Impact of Substitutions on the Indole (B1671886) Ring System

The indole nucleus is a key pharmacophore, and substitutions on its bicyclic ring system can significantly modulate the biological activity of the resulting compounds.

The C-2 position of the indole ring is a critical site for modification. In the development of Hepatitis C virus (HCV) NS5B polymerase inhibitors, the carboxylic acid at the C-2 position was identified as a key component. The isosteric replacement of this carboxylic acid with an acyl sulfonamide moiety was found to be a successful strategy, leading to analogs with significantly improved replicon activity. researchgate.netFor instance, this modification resulted in an analog with over 100-fold improvement in replicon potency. researchgate.net Further studies on indolylarylsulfones as HIV-1 inhibitors explored modifications at the indole-2-carboxamide position. nih.govWhile replacing the carboxamide with certain nitrogen-containing aromatic rings did not yield significant improvements, the introduction of various sulfonamide groups linked by an alkyl diamine chain was investigated to explore the binding pocket. nih.gov

The C-3 position of the indole ring is a frequent target for substitution in the design of new therapeutic agents. Research on allosteric modulators of the CB1 receptor has shown that this position is sensitive to the size of the substituent. nih.govShorter alkyl groups, such as a methyl group, are preferred over larger groups like an ethyl group, suggesting that there is limited space in the corresponding binding pocket of the receptor. nih.govIn some series of indole-2-carboxamides, the presence of a hydrogen or methyl group at the C-3 position was found to be optimal for activity. nih.gov

Substitutions on the benzene (B151609) portion of the indole ring have been shown to have a profound impact on the activity of 1H-Indole-2-sulfonamide derivatives.

C-4 Position : In the context of CB1 receptor antagonists, it was hypothesized that indoles could serve as bioisosteres for anilines, providing similar hydrogen-bond donating and electron-donating properties. A variety of indole sulfonamides were prepared to test this hypothesis, with substitutions at the C-4 position being of particular interest. researchgate.netSome studies have indicated that substitution at the C-4 position can lead to increased potency. ijsdr.org

C-5 Position : The C-5 position has been extensively studied. For anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups (EDG) like methyl, ethyl, and cyclopropyl (B3062369) were found to be favorable, showing moderate to good potency. acs.orgIn contrast, the introduction of electron-withdrawing groups (EWG) such as halogens resulted in inactive compounds. acs.orgConversely, for CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C-5 position enhanced potency. nih.govIn the development of HCV NS4B inhibitors, a fluorine atom at C-5 was shown to retain good activity. researchgate.netFor galectin-3 and galectin-8C inhibitors, placing a 4-fluorophenoxyl group at the 5-position led to higher potency compared to substitutions at other positions. nih.gov

C-6 Position : In some series, such as certain HCV NS5B polymerase inhibitors, modifications at the C-6 position did not appear to significantly affect the compound's potency. researchgate.netHowever, in other contexts, the simultaneous presence of substituents at both C-5 and C-6 was explored as a strategy to block potential oxidative metabolism. researchgate.net

C-7 Position : For certain biological targets, smaller substituents with a balance of electrostatic and steric properties are desirable at the C-7 position of the indole ring. ijsdr.org The following table summarizes the observed effects of various substituents at different positions on the indole ring.

PositionSubstituent TypeEffect on ActivityTarget/Assay
C-3 Short alkyl groups (e.g., H, Me)Preferred, enhanced potencyCB1 Receptor Modulation
C-5 Small, electron-donating groups (e.g., Me, Et)Favorable, good potencyAnti-Trypanosoma cruzi
C-5 Electron-withdrawing groups (e.g., halogens)InactiveAnti-Trypanosoma cruzi
C-5 Halogens (Cl, F)Enhanced potencyCB1 Receptor Modulation
C-5 FluorineRetained good activityHCV NS4B Inhibition
C-6 Various attachmentsNo significant effectHCV NS5B Polymerase Inhibition

Modifications on the Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore that can mimic the structure of natural substrates for enzymes and is known for enhancing pharmacokinetic properties like solubility.

The substitution pattern on the nitrogen atom of the sulfonamide group is a key determinant of biological activity. In some instances, a free hydrogen atom on the sulfonamide nitrogen is crucial for activity, as it can participate in hydrogen bonding with the target protein. tandfonline.comMethylation of the sulfonamide nitrogen has been shown to result in less potent compounds in certain series. acs.orgHowever, introducing specific substituents on the sulfonamide amino group can also sometimes impair activity. sci-hub.seIn the design of novel indole-benzosulfonamide derivatives, the nature of the substitution on the benzosulfonamide portion was found to be critical for their antibacterial efficacy.

The sulfonyl group itself is a cornerstone of the molecule's activity, often acting as a bioisostere for other functional groups like carboxylic acids or amides. mdpi.comnih.govIts ability to act as a hydrogen bond acceptor is a key feature.

Bioisosteric replacement of the sulfonyl group has been explored with varying results. For example, replacing a carboxamide with a sulfonamide led to a complete loss of potency in one study, indicating the specific requirements of the target. acs.orgIn another case, replacing the sulfonamide with a sulfone resulted in a less potent compound, highlighting the importance of the nitrogen atom in that position. acs.orgReversing the sulfonamide linkage has also been shown to diminish activity. acs.org The following table outlines the effects of modifications to the sulfonamide moiety.

ModificationSpecific ChangeEffect on Activity
Nitrogen Substitution MethylationDecreased potency
Nitrogen Substitution Various substituentsCan impair activity
Group Replacement Sulfonamide replaced with SulfoneDecreased potency
Group Alteration Reversed SulfonamideDecreased potency

Linker Modifications and Scaffold Hopping Strategies in this compound Analogs

The exploration of linker modifications and scaffold hopping strategies represents a critical avenue in medicinal chemistry for optimizing the therapeutic potential of lead compounds. uniroma1.itnih.gov These approaches aim to enhance potency, selectivity, and pharmacokinetic properties by altering the core structure or the connecting chemical units of a molecule. uniroma1.it In the context of this compound analogs, such modifications have been instrumental in defining the structural requirements for biological activity.

Linker Modifications:

Similarly, the nature and orientation of the linker are paramount. Replacing a carboxamide linker with a sulfonamide in one study led to a total loss of activity, highlighting the specific hydrogen bonding and electronic features required at this position. acs.org Conversely, reversing the amide bond in another analog restored potency, indicating that the spatial arrangement of hydrogen bond donors and acceptors is a key determinant of activity. acs.org In the development of cannabinoid receptor agonists, replacing a sulfonate linker with a sulfonamide was investigated to add a hydrogen bond donor, which can significantly alter physical properties like lipophilicity and favor peripheral selectivity. mdpi.com

These findings underscore the sensitivity of biological activity to the linker's composition, length, and flexibility. A flexible alkyl linker is often found to be important for activity in related indole scaffolds. nih.gov

Table 1: Effect of Linker Modifications in Indole Analogs on Potency
Compound IDModification DescriptionBiological Target/AssayPotency (pEC₅₀)Reference
67Shifted methylene (B1212753) in linkerAnti-T. cruzi<4.3 (Inactive) acs.org
68Homologated side chain (extended linker)Anti-T. cruzi<4.3 (Inactive) acs.org
69Reversed amide linkerAnti-T. cruzi5.7 acs.org
70Replacement of carboxamide with sulfonamideAnti-T. cruzi<4.3 (Inactive) acs.org

Scaffold Hopping:

Scaffold hopping involves the replacement of a central molecular core with a structurally different scaffold while aiming to retain or improve biological activity. nih.gov This strategy is employed to discover novel chemical entities, enhance physicochemical properties, and secure new intellectual property. uniroma1.it

In the optimization of this compound analogs, various replacements for the indole core have been explored to identify the structural drivers of potency. acs.org Attempts to replace the indole scaffold with other heterocyclic systems such as isoquinolines, azaindole, benzofuran, and benzimidazole (B57391) resulted in inactive compounds. acs.org Furthermore, exploring regioisomers by moving the substituents from the 2-position of the indole to the 1- or 3-positions also led to a reduction in potency. acs.org These results suggest that the indole core itself is a critical element for the activity of this particular series, and none of the tested replacements offered superior properties. acs.org

This highlights a common challenge in scaffold hopping, where maintaining the precise three-dimensional arrangement of key interaction features presented by the original scaffold is often difficult to achieve with a new core structure. uniroma1.it

Table 2: Application of Scaffold Hopping to Replace the Indole Core
Compound IDScaffold TypeBiological Target/AssayPotency (pEC₅₀)Reference
28IsoquinolineAnti-T. cruzi<4.3 (Inactive) acs.org
29IsoquinolineAnti-T. cruzi<4.3 (Inactive) acs.org
30AzaindoleAnti-T. cruzi<4.3 (Inactive) acs.org
31BenzofuranAnti-T. cruzi<4.3 (Inactive) acs.org
32BenzimidazoleAnti-T. cruzi<4.3 (Inactive) acs.org

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of molecular recognition and biological activity. The specific stereoisomeric form of a drug can determine its efficacy and interaction with chiral biological targets like enzymes and receptors. ontosight.ai

For derivatives of this compound, stereochemical properties can significantly influence their biological function. ontosight.aiontosight.ai A complex derivative, 5-Chloro-N-{(3S)-1-[(2S)-1-(4-morpholinyl)-1-oxo-2-propanyl]-2-oxo-3-pyrrolidinyl}-1H-indole-2-sulfonamide, contains specific chiral centers denoted by the (S) configuration. ontosight.ai The presence of these defined stereocenters suggests that the molecule was designed or synthesized with a high degree of stereoselectivity, which is often crucial for its intended biological activity and specific interaction with target molecules. ontosight.ai

In a different series of indole-2-carboxamides developed as anti-mycobacterial agents, the stereochemical orientation at the 4-position of a cyclohexyl group was investigated. nih.gov The study found that both the pure trans isomer and a cis/trans mixture achieved the same minimum inhibitory concentration (MIC) values, indicating no preference for a specific stereochemical orientation in that particular structural context. nih.gov However, in other classes of compounds, such as cannabinoid receptor modulators, subtle changes in stereochemistry can lead to significant differences in potency and efficacy. publish.csiro.au The precise spatial orientation of functional groups is critical for fitting into a receptor's binding pocket and eliciting a biological response.

Biological Target Identification and Mechanism of Action Studies Preclinical Focus on Molecular Interactions

Carbonic Anhydrase (CA) Inhibition by 1H-Indole-2-sulfonamide Derivatives

The sulfonamide moiety is a classic zinc-binding group, making indole-sulfonamide derivatives potent inhibitors of the zinc-containing metalloenzyme family, carbonic anhydrases (CAs) nih.govnih.gov. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in various physiological and pathological processes mdpi.com.

Indole-sulfonamide derivatives have demonstrated varied and often potent inhibitory activity against several human (h) CA isoforms. The cytosolic isoforms hCA I and hCA II, along with the tumor-associated transmembrane isoforms hCA IX and hCA XII, are common targets of these compounds nih.govmdpi.comunimi.it.

One study on indoline-5-sulfonamide analogs showed inhibitory activity against the tumor-associated hCA IX and XII, with Ki values reaching as low as 132.8 nM and 41.3 nM, respectively mdpi.com. Another series of 2-oxindole benzenesulfonamide conjugates displayed promising activity and selectivity for hCA I, hCA II, and hCA IX researchgate.net. For instance, certain compounds showed potent inhibition against hCA II with Ki values as low as 3.0 nM and against hCA IX with a Ki of 13.9 nM researchgate.net. Similarly, novel indole-based benzenesulfonamides have been developed as highly potent and selective hCA II inhibitors, with one compound demonstrating a Ki of 5.9 nM and exhibiting 13-fold, 34-fold, and 9-fold selectivity over hCA I, IX, and XII, respectively nih.gov.

Conversely, some series have shown weaker activity against certain isoforms. A series of sulfonamidoindole-based hydrazones, while potent against hCA IX and XII, displayed weak inhibitory activity against hCA I (Ki range: 3.13 µM to >10.00 µM) and hCA II (Ki range: 309 nM to >10.00 µM) nih.gov. Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids have also been investigated, with some compounds showing strong inhibition of hCA XII (Ki in the 10-41.9 nM range) and moderate activity against hCA II and hCA IX (Ki < 100 nM) nih.gov.

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Indole-Sulfonamide Derivatives
Derivative SerieshCA I (Ki)hCA II (Ki)hCA IX (Ki)hCA XII (Ki)Other Isoforms (Ki)
Indole-based benzenesulfonamides nih.govWeakly Inhibited5.9 nM (most potent compound)Weakly InhibitedWeakly Inhibited-
2-Oxindole benzenesulfonamide conjugates researchgate.net90.2 nM - 97.6 nM3.0 nM - 8.0 nM13.9 nM - 21.4 nMAppreciable inhibition-
Indoline-5-sulfonamides mdpi.com--Down to 132.8 nMDown to 41.3 nM-
Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids nih.gov18.8 nM (most potent compound)< 100 nM< 100 nM10 - 41.9 nM-
Indolin-2-one-based sulfonamides nih.gov42 - 8550.9 nM5.9 - 761 nM--hCA IV: 4.0 - 2069.5 nM; hCA VII: 13.2 - 694 nM

Carbonic anhydrases are also crucial for the survival and virulence of various pathogens, making them attractive targets for novel anti-infective agents nih.govmdpi.com. Indole-sulfonamide derivatives have shown potent inhibitory effects against β-class CAs from pathogenic fungi.

A series of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides were evaluated as inhibitors of β-CAs from Cryptococcus neoformans (Can2) and Candida albicans (CaNce103) nih.govresearchgate.net. These compounds potently inhibited both enzymes, with inhibition constants (Ki) in the nanomolar range: 4.4–118 nM against Can2 and 5.1–128 nM against CaNce103 nih.govresearchgate.net. Notably, some of these compounds displayed promising selectivity for the fungal enzymes over the host's human isoforms hCA I and II nih.govresearchgate.net.

Furthermore, a study on 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] investigated their inhibition of β-CA from Candida glabrata (CgNce103) nih.gov. All tested compounds were potent inhibitors, with Ki values ranging from 6.4 to 63.9 nM nih.gov. The 5,7-dichloro substituted derivative was the most effective, with a Ki of 6.4 nM and high selectivity for CgNce103 over the human cytosolic isoforms hCA I and II nih.govnih.gov.

Inhibition of Pathogenic Carbonic Anhydrase (CA) Isoforms by Indole-Sulfonamide Derivatives
Derivative SeriesPathogenCA IsoformInhibition Constant (Ki) Range
2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamides nih.govresearchgate.netCryptococcus neoformansCan2 (β-CA)4.4 - 118 nM
2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamides nih.govresearchgate.netCandida albicansCaNce103 (β-CA)5.1 - 128 nM
1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] nih.govCandida glabrataCgNce103 (β-CA)6.4 - 63.9 nM

The primary mechanism of CA inhibition by indole-sulfonamides involves the interaction of the sulfonamide group (SO₂NH₂) with the zinc ion in the enzyme's active site nih.gov. This interaction is a hallmark of classical sulfonamide CA inhibitors nih.gov. The sulfonamide binds to the Zn(II) ion in its deprotonated, anionic form, where the negatively charged nitrogen coordinates the positively charged metal ion, disrupting the enzyme's catalytic activity nih.govnih.gov.

Molecular docking studies have provided further insight into the binding modes of these inhibitors. These studies confirm that the sulfonamide moiety anchors the molecule to the catalytic zinc ion researchgate.netnih.gov. The indole (B1671886) scaffold and its various substituents then extend into the active site cavity, forming additional interactions with amino acid residues nih.gov. These secondary interactions are crucial for determining the inhibitor's potency and selectivity for different CA isoforms nih.gov. The variations in amino acid residues at the entrance and middle of the active site cavity among the different CA isoforms allow for the design of derivatives with improved selectivity nih.gov. For example, docking studies of a highly selective inhibitor for Candida glabrata CA proposed a specific binding interaction within the active site that accounts for its selectivity over human isoforms nih.gov.

Tubulin Interaction and Antimitotic Activity

Beyond CA inhibition, a distinct class of indole-sulfonamide derivatives has been identified as potent antimitotic agents that function by disrupting microtubule dynamics through direct interaction with tubulin nih.gov.

Extensive research, including molecular modeling and competitive binding assays, has established that these antimitotic indole-sulfonamides bind to tubulin at the colchicine-binding site nih.govdoi.org. The indole scaffold plays a crucial role in this interaction mdpi.comnih.gov. Docking studies have shown that the indole NH group can form a hydrogen bond with the amino acid residue Thrα179 in the binding pocket mdpi.com.

By binding to the colchicine site, indole-sulfonamide derivatives inhibit the polymerization of tubulin dimers into microtubules nih.govdoi.org. This disruption of microtubule assembly is a key mechanism of their anticancer activity. The derivative J30 was found to inhibit the polymerization of purified tubulin in a concentration-dependent manner, with an IC₅₀ of 0.48 µM, and almost completely disrupted tubulin assembly at a concentration of 2.5 µM doi.org.

The inhibition of tubulin polymerization has profound effects on cellular processes, particularly cell division. The disruption of the mitotic spindle, which is composed of microtubules, leads to a halt in the cell cycle nih.govaacrjournals.org. Cells treated with these compounds accumulate in the G2/M phase of the cell cycle, a characteristic of antimitotic agents doi.orgaacrjournals.org. This mitotic arrest ultimately triggers programmed cell death, or apoptosis, contributing to the cytotoxic effects of these compounds against cancer cells nih.govdoi.org.

Effect of Indole-Sulfonamide Derivatives on Tubulin Polymerization
CompoundEffectIC₅₀ (Tubulin Polymerization)Cellular Outcome
N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30) doi.orgInhibits assembly of purified tubulin0.48 µMDepolymerizes microtubules, G2/M phase accumulation, apoptosis
Indolesulfonamide analogues nih.govInhibit tubulin polymerization in vitro and in cellsNot specifiedMitotic arrest, apoptosis
E7010 aacrjournals.orgInhibition of microtubule assemblyNot specifiedG2-M arrest

Galectin Inhibition (Galectin-3 and Galectin-8C) by Indole-2-carboxamide Derivatives

Derivatives of N-arylsulfonyl-5-aryloxy-indole-2-carboxamide have been identified as a novel class of noncarbohydrate small-molecule inhibitors that dually target galectin-3 (Gal-3) and the C-terminal domain of galectin-8 (Gal-8C). nih.govnih.gov These galectins are involved in a variety of cellular processes, including cell adhesion, migration, apoptosis, and angiogenesis, making them potential therapeutic targets for cancer and tissue fibrosis. nih.govnih.gov The discovery of this class of inhibitors provides a new foundation for the development of structurally distinct inhibitors for Gal-3 and Gal-8C. nih.gov

A screening of an in-house compound library led to the identification of an N-arylsulfonyl-indole-2-carboxamide derivative, ZJ9623, as a galectin-3 inhibitor with a dissociation constant (Kd) of 783.7 μM. nih.gov This finding prompted further structural modifications to explore the structure-activity relationships of this new class of noncarbohydrate galectin inhibitors. nih.gov

Specificity Towards Galectin Isoforms

The N-arylsulfonyl-indole-2-carboxamide derivatives have demonstrated notable specificity for Gal-3 and Gal-8C over other galectin isoforms, such as the N-terminal domain of galectin-8 (Gal-8N). nih.gov This selective inhibition is a significant finding, as these derivatives represent one of the most potent and selective noncarbohydrate-based inhibitors for Gal-3 and Gal-8 isoforms identified to date. nih.govnih.gov The dual inhibition of Gal-3 and Gal-8C suggests a potential for broader therapeutic applications in diseases where both galectins play a role. nih.gov

The selectivity of these compounds is attributed to specific interactions with amino acid residues that are unique to the carbohydrate recognition domains (CRDs) of Gal-3 and Gal-8C. nih.govnih.gov Molecular docking studies have been instrumental in elucidating the basis for this isoform specificity. nih.gov

CompoundTargetKd (μM)
Cpd53Galectin-34.12
Cpd53Galectin-8C6.04
Cpd57Galectin-312.8
Cpd57Galectin-8C2.06
ZJ9623Galectin-3783.7
LactoseGalectin-3231

This table presents the dissociation constants (Kd) of selected N-arylsulfonyl-indole-2-carboxamide derivatives against Galectin-3 and Galectin-8C, with lactose shown for comparison. nih.gov

Molecular Interactions Governing Galectin Binding

Molecular docking investigations have provided insights into the binding modes of N-arylsulfonyl-indole-2-carboxamide derivatives within the CRDs of Gal-3 and Gal-8C. nih.govnih.gov The indole ring of these inhibitors is predicted to occupy the galactose binding site, where it engages in key interactions with conserved amino acid residues. nih.gov

In Gal-3, these interactions involve Trp181 and Arg162, while in Gal-8C, the corresponding residues are Trp249 and Arg233. nih.gov The 5-aryloxyl group on the indole scaffold may form interactions with Glu184 in Gal-3 and Glu252 in Gal-8C. nih.gov The potency and selectivity of these inhibitors are thought to be influenced by interactions with unique amino acids within the binding sites of each galectin. Specifically, Arg144 in Gal-3 and Ser213 in Gal-8C have been suggested to play a crucial role in the differential binding affinities observed. nih.govnih.gov

Serotonin (B10506) Receptor (5-HT6) Ligand Binding Characteristics

A series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been designed and synthesized as potent ligands for the serotonin 6 (5-HT6) receptor. nih.gov The 5-HT6 receptor, a G-protein coupled receptor, is a target of interest for cognitive disorders such as Alzheimer's disease. nih.gov

Structure-activity relationship (SAR) studies revealed that replacing a naphthyl fragment with quinolinyl or isoquinolinyl moieties on the sulfonamide portion of the molecule led to an increased affinity for the 5-HT6 receptor. nih.gov One of the most potent compounds identified, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline (compound 25), demonstrated high potency and selectivity as a 5-HT6 receptor antagonist. nih.gov This compound was shown to be active in a novel object recognition (NOR) test, indicating procognitive properties. nih.gov

CompoundTargetActivity
235-HT6 ReceptorAntagonist
255-HT6 ReceptorAntagonist

This table highlights the antagonistic activity of lead compounds at the 5-HT6 receptor. nih.gov

Anti-Mycobacterial Target Engagement (e.g., MmpL3)

Indoleamide and indole-2-carboxamide derivatives have emerged as a promising class of anti-mycobacterial agents with potent activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. nih.govnih.gov The molecular target for these compounds has been identified as the mycolic acid transporter MmpL3 (Mycobacterial membrane protein Large 3). nih.govnih.govrsc.org MmpL3 is essential for the transport of trehalose monomycolate, a key component of the mycobacterial cell wall, making it a valuable target for new anti-tuberculosis drugs. nih.gov

Resistance to indoleamide compounds has been linked to a single mutation in the mmpL3 gene, further confirming it as the target. nih.gov Importantly, this mutation does not confer cross-resistance to existing first- and second-line tuberculosis drugs. nih.gov Further structure-activity relationship studies on indole-2-carboxamides have led to the development of analogs with exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov One such analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, has demonstrated excellent activity in a TB aerosol lung infection model and synergistic effects with rifampin. nih.gov

Compound ClassTargetEffect
IndoleamidesMmpL3Inhibition of mycolic acid transport
Indole-2-carboxamidesMmpL3Inhibition of trehalose monomycolate transport

This table summarizes the engagement of indole derivatives with the anti-mycobacterial target MmpL3. nih.govnih.gov

Other Investigated Biological Targets and Associated Molecular Mechanisms

SARS-CoV-2 3CL Protease

Indole-based compounds have been investigated as inhibitors of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), an enzyme crucial for viral replication. nih.gov The indole carboxylate scaffold is believed to play a key role in binding to the active site of the protease. nih.gov The introduction of a 3-nitro sulfonamide functionality on the indole nitrogen of a chloropyridinyl ester derivative resulted in a compound with improved inhibitory activity against SARS-CoV-2 3CLpro. nih.gov X-ray crystallographic studies of inhibitor-bound 3CLpro have provided molecular insights into the binding properties of these indole derivatives. nih.gov

14-3-3η protein

The 14-3-3 proteins are a family of conserved proteins that interact with a wide range of ligands, often through phosphoserine motifs. nih.gov While the interaction of 14-3-3 proteins with nonphosphorylated ligands has been characterized, specific studies detailing the interaction of this compound with the 14-3-3η isoform are not prevalent in the provided search results. The 14-3-3η protein has been identified as a biomarker in rheumatoid arthritis. nih.gov

Kinases

Indolin-2-one and oxindole sulfonamide derivatives have been explored as inhibitors of various kinases, which are key regulators of cellular processes and are implicated in cancer. researchgate.netchemrxiv.org Specifically, oxindole sulfonamide derivatives have been designed and synthesized as inhibitors of Bruton's tyrosine kinase (BTK), a promising target in B-cell-related disorders and malignancies. chemrxiv.org Indazole-based sulfonamides have also been synthesized and, through molecular docking studies, have shown a strong affinity for MAPK1, suggesting their potential as cancer treatments. mdpi.com Sulfonamide derivatives are also being investigated for their potential to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor involved in angiogenesis. nih.gov

Histone Deacetylase (HDAC)

Sulfonamide derivatives, including those with an indole scaffold, have been identified as inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. mdpi.comresearchgate.netnih.gov Inhibition of HDACs is an emerging strategy in cancer therapy. researchgate.netnih.gov A series of indolylsulfonylcinnamic hydroxamates, which incorporate a 7-azaindole core, have been shown to function as potent HDAC inhibitors. nih.gov One such compound demonstrated high selectivity for HDAC6 over other isoforms. nih.gov Novel nonhydroxamate sulfonamide anilides have also been designed to inhibit human HDAC enzymes and induce histone hyperacetylation in cancer cells. nih.gov

Investigated TargetCompound ScaffoldMolecular Mechanism/Effect
SARS-CoV-2 3CL ProteaseIndole with sulfonamide functionalityEnzyme inhibition, essential for viral replication nih.gov
Kinases (e.g., BTK, MAPK1, VEGFR-2)Oxindole sulfonamide, Indazole sulfonamideInhibition of kinase activity, affecting cellular signaling pathways chemrxiv.orgmdpi.comnih.gov
Histone Deacetylase (HDAC)Indolylsulfonyl, Sulfonamide anilidesEnzyme inhibition, leading to histone hyperacetylation nih.govnih.gov

This table provides an overview of other biological targets investigated for indole sulfonamide-related compounds and their associated molecular mechanisms.

Advanced Characterization of Biological Interaction Profiles

Molecular Properties Influencing Target Binding Affinity

The affinity of a ligand for its biological target is governed by a combination of physicochemical properties. For 1H-indole-2-sulfonamide analogs, lipophilicity and hydrogen bonding potential are paramount in defining their binding interactions.

Hydrogen Bonding Potential is another critical factor for the binding affinity of sulfonamides. The sulfonamide moiety (-SO₂NH-) itself is a key pharmacophore capable of engaging in multiple hydrogen bonding interactions with biological macromolecules. researchgate.net The amide proton can act as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. researchgate.netnih.gov This dual functionality allows the sulfonamide group to form strong and specific interactions within the active sites of enzymes or the binding pockets of receptors. researchgate.netacs.org Molecular docking studies have shown that sulfonamide groups can interact efficiently with key catalytic residues in enzyme active sites, often by forming hydrogen bonds that mimic the substrate's transition state. researchgate.net The indole (B1671886) ring's NH group can also participate as a hydrogen bond donor, further anchoring the molecule to its target. acs.org The strength and geometry of these hydrogen bonds can significantly influence the compound's potency and selectivity. nih.gov

PropertyInfluence on Target BindingResearch Findings
Lipophilic Efficiency (LLE) Balances potency with physicochemical properties to optimize drug-like characteristics.In related indole-2-carboxamides, many compounds had LLE < 3; modifications like adding trifluoromethyl groups were explored to reduce lipophilicity and improve ADME profiles. acs.orgnih.gov
Hydrogen Bonding The sulfonamide group acts as both a hydrogen bond donor (NH) and acceptor (SO₂), forming key interactions with target residues. researchgate.netresearchgate.netThe indole NH and sulfonamide moiety are crucial for binding. The sulfonyl oxygens can form a network of interactions with aromatic residues in a binding pocket. acs.org
Polar Surface Area (PSA) Influences permeability and oral bioavailability. Low PSA is generally favorable.Low PSA is a predictor of good oral bioavailability, which is a prerequisite for target engagement after oral administration. nih.gov
Rotatable Bonds Affects conformational flexibility. Fewer rotatable bonds can lead to higher affinity and better bioavailability.Reduced molecular flexibility is an important predictor of good oral bioavailability. nih.gov

Selectivity Profiling of this compound Analogs Against Multiple Biological Targets

The therapeutic utility of a compound is often determined by its selectivity—the ability to interact with a specific target with high affinity while having low affinity for other, unintended targets. Selectivity profiling of this compound analogs has revealed that minor structural modifications can significantly alter their target preferences. The indole scaffold is a versatile core that can be adapted to bind to a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. nih.govrsc.orgresearchgate.net

For example, a series of indole-based benzenesulfonamides were evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. Compound 2a demonstrated high potency and selectivity for the hCA II isoform, with a Ki value of 5.9 nM. In contrast, other analogs showed varied selectivity profiles, highlighting how substitutions on the indole or sulfonamide moiety can fine-tune target specificity.

In another study, 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles were identified as high-affinity ligands for the 5-HT₆ serotonin (B10506) receptor. Interestingly, the stereochemistry of the pyrrolidine (B122466) ring dramatically influenced the functional activity. The (R)-enantiomers acted as potent, full agonists with EC₅₀ values as low as 1 nM, while the corresponding (S)-enantiomers were moderate antagonists. nih.gov This demonstrates that subtle changes in the three-dimensional arrangement of the molecule can switch its pharmacological effect from agonism to antagonism.

Furthermore, structure-activity relationship (SAR) studies on 1H-indole-2-carboxamides as allosteric modulators of the cannabinoid type 1 (CB1) receptor showed that substitutions at the C3 and C5 positions of the indole ring, along with modifications on an attached phenyl ring, significantly impacted potency. nih.gov While these are carboxamides, the findings on the indole core are relevant for understanding the selectivity of related sulfonamides.

The table below summarizes the selectivity profiles for representative indole sulfonamide analogs against different biological targets.

Compound/Analog SeriesBiological Target(s)Key Findings & Selectivity
Indole-based benzenesulfonamides Carbonic Anhydrase (CA) IsoformsCompound 2a showed high selectivity for hCA II (Ki = 5.9 nM) over other isoforms.
5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles 5-HT₆ Receptor(R)-enantiomers were potent full agonists (EC₅₀ ≤ 1 nM), while (S)-enantiomers were moderate antagonists, showing high stereoselectivity. nih.gov
N-(1H-Indol-4-ylmethyl)benzenesulfonamides Pancreatic Cancer MetabolismCertain analogs demonstrated selective cytotoxicity against pancreatic cancer cell lines by inhibiting ATP production. researchgate.net
Indole-2-carboxamides (related scaffold) Cannabinoid Receptor 1 (CB1)Acted as negative allosteric modulators; potency was highly dependent on substitution patterns on the indole ring. nih.gov
Indole derivatives Epidermal Growth Factor Receptor (EGFR)An indole-2-carboxamide derivative (Va ) showed potent inhibitory activity against EGFR (IC₅₀ = 71 nM), greater than the reference drug erlotinib. nih.gov

Future Perspectives in 1h Indole 2 Sulfonamide Research

Rational Design Principles for Novel 1H-Indole-2-sulfonamide Agents

The future development of this compound derivatives will heavily rely on rational design principles to create novel agents with tailored biological activities. This approach involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.

A fundamental principle lies in the strategic modification of the indole (B1671886) ring and the sulfonamide group. SAR studies have consistently shown that substitutions on the benzene (B151609) ring of the sulfonamide moiety are crucial for activity. For instance, the presence of halogen substituents on the phenyl ring has been identified as essential for anticancer effects researchgate.net. Similarly, the position of substituents plays a significant role; derivatives with substitutions at the para- and meta-positions of the benzenesulfonamide portion generally exhibit higher inhibitory activity against enzymes like carbonic anhydrase compared to ortho-substituted analogs mdpi.com.

Computational methods, such as molecular docking and dynamic simulations, are indispensable tools in the rational design process. These in silico techniques allow researchers to predict how newly designed molecules will bind to the active site of a target protein, providing insights into potential interactions. For example, docking studies have confirmed that the indole group and the sulfonamide linker of potent aromatase inhibitors interact with key residues in the enzyme's active site mdpi.com. This computational validation helps to prioritize the synthesis of compounds with the highest likelihood of success, thereby streamlining the drug discovery process.

Another key design principle is scaffold hopping, where the core indole structure is replaced with other heterocyclic systems to explore new chemical space and improve properties. While the indole scaffold is well-established, studies have shown that replacing it can sometimes lead to significantly enhanced activity. In the context of aromatase inhibitors, replacing the indole portion in a series of sulfonamide compounds resulted in derivatives with a tenfold increase in inhibitory activity mdpi.com. This highlights the potential for discovering novel and more potent agents by exploring bioisosteric replacements for the indole core.

The strategic combination of the indole-sulfonamide core with other pharmacophores is also a promising avenue. Hybrid molecules that integrate the indole-sulfonamide scaffold with other biologically active moieties can lead to compounds with dual or enhanced mechanisms of action researchgate.netmdpi.com. This hybridization approach can be guided by the known pharmacophoric requirements of different biological targets.

Strategies for Enhancing Target Specificity and Potency

A primary challenge in drug development is achieving high potency for the intended target while minimizing off-target effects. For this compound scaffolds, several strategies are being employed to enhance both target specificity and inhibitory power.

Fine-tuning the substitution patterns on the aromatic rings is a primary strategy. The nature and position of substituents can dramatically influence binding affinity and selectivity. For example, in the development of human carbonic anhydrase (hCA) inhibitors, specific substitutions on the indole-based benzenesulfonamide scaffold led to compounds with high potency and remarkable selectivity for the hCA II isoform over other isoforms like hCA I, IX, and XII mdpi.com. One derivative, compound 2a , demonstrated a potent inhibition of hCA II with an inhibitory constant (Ki) of 5.9 nM and showed 13-fold, 34-fold, and 9-fold selectivity over hCA I, IX, and XII, respectively mdpi.com.

The linker connecting the indole nucleus and the sulfonamide moiety is another critical element for optimization. The length and flexibility of the linker can be modified to achieve optimal orientation of the pharmacophoric groups within the target's binding pocket. Introducing different amide linkers has been shown to provide flexibility, enabling the ligands to form key hydrogen bond interactions with the target protein, thereby enhancing potency mdpi.com.

Structure-based drug design, utilizing X-ray crystallography and molecular modeling, is a powerful strategy for enhancing specificity. By visualizing how a lead compound binds to its target, researchers can identify opportunities to introduce modifications that strengthen desired interactions or disrupt unfavorable ones. Molecular docking studies of potent hCA inhibitors revealed that hydrogen bonds between the sulfonamide's oxygen atoms and amino acid residues like THR199, along with coordination to the active site's zinc ion, were crucial for high-affinity binding mdpi.com. This detailed understanding allows for the rational design of next-generation inhibitors with improved potency and a more specific binding profile.

Furthermore, exploring diverse heterocyclic systems attached to the sulfonamide can yield compounds with novel selectivity profiles. Research on N-arylsulfonyl-indole-2-carboxamides revealed derivatives that not only bound to galectin-3 but also showed potent affinity for the C-terminal domain of galectin-8 (gal-8C), a target implicated in cancer progression nih.gov. This demonstrates that modifications to the indole scaffold itself can unlock specificity for different, and sometimes unexpected, biological targets.

Compound IDTargetInhibition/BindingSelectivity Profile
2a hCA IIKᵢ = 5.9 nM13-fold over hCA I, 34-fold over hCA IX, 9-fold over hCA XII mdpi.com
2b hCA IIKᵢ = 7.3 nMPotent inhibitor mdpi.com
2c hCA IIKᵢ = 9.0 nMPotent inhibitor mdpi.com
2d hCA IIKᵢ = 7.1 nMPotent inhibitor mdpi.com
53 Galectin-3 / Galectin-8CKₔ = 7.6 µM (Gal-8C)Comparable binding toward Gal-8C and Gal-3 nih.gov
58 Galectin-8CKₔ = 5.6 µMMost potent Gal-8C inhibitor in its series nih.gov

Potential in Lead Optimization and Preclinical Development of Indole-Sulfonamide Scaffolds

The indole-sulfonamide scaffold holds significant promise for lead optimization and progression into preclinical development. A lead compound is a first-in-class molecule that shows promising activity towards a specific target, and the indole-sulfonamide framework has served as an excellent starting point for generating such leads.

The chemical tractability of the indole-sulfonamide structure is a major advantage. The synthesis of these compounds is often straightforward, allowing for the rapid creation of diverse chemical libraries with modifications at multiple positions on the indole ring, the sulfonamide moiety, and the linker group researchgate.net. This facilitates extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. For example, new indole-based sulfonamide derivatives can be synthesized by reacting 1H-indole-2-carboxylic acid as a starting material researchgate.net.

During lead optimization, the focus shifts from raw potency to developing a more drug-like molecule. This involves improving metabolic stability, solubility, and cell permeability while reducing potential toxicity. The sulfonamide group, being a bioisostere for a carboxylic acid, can offer advantages in this regard by circumventing issues sometimes associated with carboxylic acids, such as metabolic instability and limited passive diffusion across biological membranes mdpi.com.

The versatility of the indole-sulfonamide scaffold allows it to be adapted for a wide range of therapeutic targets, including enzymes like carbonic anhydrases, aromatase, and protein kinases, as well as protein-protein interactions involving targets like galectins mdpi.commdpi.comnih.gov. This broad applicability increases the potential for successful preclinical development for various diseases, from cancer to glaucoma mdpi.commdpi.com. Recent research has led to the identification of indole sulfonamide molecules with strong, sub-micromolar aromatase inhibition and high selectivity against non-tumor cells, marking them as strong candidates for further development mdpi.com.

The preclinical development phase involves rigorous testing of optimized lead compounds in cellular and animal models. The promising in vitro results of many indole-sulfonamide derivatives, such as their potent antiproliferative effects against cancer cell lines, warrant their advancement into these more complex biological systems nih.gov. The ultimate goal is to identify a preclinical candidate that possesses a balance of efficacy, safety, and appropriate pharmacokinetic properties to justify its entry into human clinical trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 1H-Indole-2-sulfonamide, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves sulfonylation of indole derivatives using sulfonating agents (e.g., chlorosulfonic acid) under controlled conditions. Characterization is performed via high-performance liquid chromatography (HPLC) for purity (>95%) and nuclear magnetic resonance (NMR) (¹H, ¹³C) to confirm structural integrity. Mass spectrometry (MS) further validates molecular weight . For crystalline samples, X-ray diffraction (utilizing SHELX programs for refinement) provides atomic-level structural confirmation .

Q. Which spectroscopic techniques are critical for distinguishing this compound from structurally similar sulfonamides?

  • Methodological Answer : Infrared (IR) spectroscopy identifies sulfonamide functional groups (S=O stretches at ~1150–1300 cm⁻¹ and N-H bends at ~1600 cm⁻¹). UV-Vis spectroscopy differentiates indole-based compounds via π→π* transitions (~250–300 nm). Comparative NMR chemical shift analysis resolves ambiguities; for example, indole protons exhibit distinct aromatic splitting patterns vs. benzothiophene analogs .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) using spectrophotometric methods to measure IC₅₀ values. Pair with cytotoxicity screening (MTT assay) in cell lines to assess selectivity. Include positive/negative controls and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions between computational docking predictions and experimental binding data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Validate using molecular dynamics simulations (e.g., AMBER or GROMACS) to model ligand-protein interactions over time. Complement with isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics. Cross-reference with X-ray crystallography (if co-crystals are obtainable) to resolve atomic interactions .

Q. What statistical approaches are recommended for analyzing dose-response data in studies of this compound’s pharmacological effects?

  • Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test and report confidence intervals (95%) to quantify uncertainty .

Q. What strategies optimize the crystallization of this compound for structural studies?

  • Methodological Answer : Screen solvents (e.g., DMSO/water mixtures) using vapor diffusion or slow evaporation methods. For challenging crystals, employ seeding techniques or additives (e.g., polyethylene glycol). Refine structures using SHELXL with anisotropic displacement parameters and twin-law corrections for high-resolution data .

Q. How can researchers validate the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Conduct in vitro liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound degradation. Compare half-life (t₁/₂) across species. Use high-resolution mass spectrometry (HRMS) to identify metabolites. Triangulate results with in silico metabolic prediction tools (e.g., MetaSite) .

Data Contradiction and Reproducibility

Q. How should conflicting results from NMR and X-ray crystallography on this compound’s tautomeric forms be addressed?

  • Methodological Answer : NMR detects solution-state tautomers (e.g., indole vs. keto forms), while X-ray captures the solid-state structure. Resolve by variable-temperature NMR to observe tautomeric shifts and DFT calculations to model energy differences. Validate with synchrotron radiation for high-resolution crystallography .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives with varying substituents?

  • Methodological Answer : Document reaction conditions (time, temperature, catalyst loading) in electronic lab notebooks with version control. Use automated synthesis platforms (e.g., Chemspeed) for batch consistency. Share raw data (e.g., NMR spectra) in open-access repositories to enable cross-lab validation .

Tables for Methodological Reference

Technique Application Key Parameters
X-ray CrystallographyStructural elucidationResolution (<1.5 Å), R-factor (<0.05)
HPLC-MSPurity and metabolite analysisRetention time, m/z ratio
ITCBinding affinity measurementΔG, Kd, stoichiometry
Molecular DynamicsLigand-protein interaction modelingRMSD, binding free energy

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.